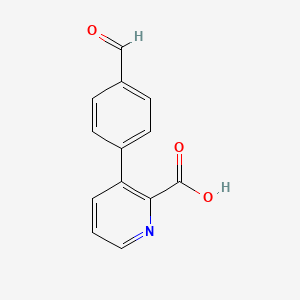

3-(4-Formylphenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-formylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-3-5-10(6-4-9)11-2-1-7-14-12(11)13(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBFPCXWHINREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687033 | |

| Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261972-92-2 | |

| Record name | 3-(4-Formylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(4-Formylphenyl)picolinic Acid

CAS Number: 1261972-92-2

This technical guide provides a comprehensive overview of 3-(4-Formylphenyl)picolinic acid, a biaryl compound of interest to researchers in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and safety information, presented in a format tailored for laboratory professionals.

Chemical and Physical Properties

This compound is a molecule combining a picolinic acid moiety with a formyl-substituted phenyl ring. This structure offers multiple points for chemical modification, making it a versatile building block in organic synthesis.[1][2] While comprehensive experimental data on its physical properties are not widely published, its fundamental characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1261972-92-2 | [1][2] |

| Molecular Formula | C₁₃H₉NO₃ | [1][2] |

| Molecular Weight | 227.22 g/mol | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it an ideal approach for constructing the biaryl scaffold of the target molecule.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible synthetic route involves the coupling of a halogenated picolinic acid derivative with 4-formylphenylboronic acid.

Reactants:

-

3-Bromopicolinic acid or its ester derivative

-

4-Formylphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent (e.g., a mixture of toluene and water, or dioxane)

General Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add the 3-halopicolinic acid derivative, 4-formylphenylboronic acid, a suitable base, and the solvent.

-

Degassing: The mixture should be thoroughly degassed by bubbling with an inert gas, such as argon or nitrogen, for a period of 15-30 minutes to remove any dissolved oxygen which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Reaction Conditions: Heat the mixture to reflux (typically between 80-110 °C) and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If an ester was used, the initial work-up would involve extraction with an organic solvent. Subsequent hydrolysis of the ester group, typically using a base like sodium hydroxide followed by acidification, will yield the desired carboxylic acid.

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to obtain pure this compound.

Analytical Characterization

While specific spectra for this compound are not publicly available, the expected analytical data would include:

-

¹H NMR: Signals corresponding to the protons on both the pyridine and phenyl rings, as well as the aldehyde and carboxylic acid protons.

-

¹³C NMR: Resonances for all carbon atoms in the molecule, including the carbonyl carbons of the aldehyde and carboxylic acid.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde and carboxylic acid, as well as C-H and C=C/C=N stretching of the aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets of structurally related compounds such as picolinic acid and 3-(4-Formylphenyl)propionic acid, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use only in a well-ventilated area.[3] Wash hands and any exposed skin thoroughly after handling.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

In case of exposure, follow standard first-aid measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Biological Activity

There is currently no published research detailing the specific biological activity or signaling pathways associated with this compound. However, picolinic acid and its derivatives are known to exhibit a range of biological effects, including acting as chelating agents for various metal ions. The unique substitution pattern of this compound makes it a candidate for screening in various biological assays to explore its potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of Starting Materials for 3-(4-Formylphenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of key starting materials required for the preparation of 3-(4-Formylphenyl)picolinic acid, a valuable building block in pharmaceutical and materials science research. This document details the synthetic routes to the two primary precursors, 3-bromopicolinic acid and 4-formylphenylboronic acid, and outlines the subsequent Suzuki-Miyaura cross-coupling reaction to yield the target molecule. The information presented is intended to equip researchers with the necessary knowledge to efficiently synthesize these compounds in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preferred method due to its high functional group tolerance and generally high yields. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for this compound.

Synthesis of 4-Formylphenylboronic Acid

4-Formylphenylboronic acid is a key intermediate, and several methods for its synthesis have been reported. The most common starting material is 4-bromobenzaldehyde.

Experimental Protocol: Synthesis from 4-Bromobenzaldehyde

This procedure involves the protection of the aldehyde group, followed by a Grignard reaction and subsequent borylation.

Step 1: Protection of 4-Bromobenzaldehyde

-

To a solution of 4-bromobenzaldehyde in a suitable solvent (e.g., ethanol), add an acetalization agent such as diethoxymethoxyethane.

-

Catalyze the reaction with a mild acid.

-

Stir the reaction mixture at room temperature until completion, monitored by TLC.

-

Work up the reaction by neutralization and extraction to obtain 1-bromo-4-(diethoxymethyl)benzene.

Step 2: Grignard Reaction and Borylation

-

Activate magnesium turnings in a flame-dried flask, for instance with 1,2-dibromoethane and ultrasound.

-

Add a solution of 1-bromo-4-(diethoxymethyl)benzene in dry THF to the activated magnesium to form the Grignard reagent.

-

Cool the Grignard solution to a low temperature (e.g., -60 °C) and add tri-n-butyl borate dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with an acidic aqueous solution (e.g., HCl) to hydrolyze the boronic ester and deprotect the aldehyde.

-

Extract the product with an organic solvent and purify by recrystallization or column chromatography.[1]

An alternative, higher-yielding method involves the use of an aryllithium intermediate with triisopropylborate at -78 °C, which can achieve crude yields of up to 99%.[1] More recently, patented procedures utilize less expensive starting materials like 4-chlorobenzaldehyde.[1]

Quantitative Data for 4-Formylphenylboronic Acid Synthesis

| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 4-Bromobenzaldehyde | Mg, tri-n-butyl borate | Grignard, then borylation | 78 | - | [1] |

| 1-Bromo-4-(diethoxymethyl)benzene | n-BuLi, triisopropyl borate | -78 °C | 99 (crude) | - | [1] |

| 4-Chlorobenzaldehyde | Li, trimethyl borate | Patented process | - | - | [1] |

| Crude 4-formylphenylboronic acid | 10% aq. NaOH, conc. HCl | Purification by precipitation | 94 | 99.6 (HPLC) |

Synthesis of 3-Bromopicolinic Acid

3-Bromopicolinic acid is the second key starting material. While it is commercially available, a synthetic route from 3-aminopicolinic acid via a Sandmeyer reaction is a viable laboratory-scale preparation.

Experimental Protocol: Synthesis from 3-Aminopicolinic Acid (Sandmeyer Reaction)

-

Dissolve 3-aminopicolinic acid in an aqueous solution of a strong acid (e.g., HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in HBr.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture and extract the 3-bromopicolinic acid with a suitable organic solvent.

-

Purify the product by recrystallization.

Alternatively, the ester, methyl 3-bromopicolinate, can be synthesized by reacting 3-bromo-2-pyridinecarboxylic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid, with reported yields around 41% after purification.[1] The resulting ester can then be hydrolyzed to 3-bromopicolinic acid under basic conditions.

Quantitative Data for 3-Bromopicolinic Acid and Derivatives

| Starting Material | Product | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 3-Bromo-2-pyridinecarboxylic acid | Methyl 3-bromopicolinate | Methanol, H₂SO₄ | Room temp, 12h | 41 | - | [1] |

| 2-Aminopyridine | 2-Amino-3-bromopyridine | Liquid bromine, acetic acid | 0-57 °C | High | High | |

| 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-iodopyridine | NBS, Iodine | - | 70 (overall) | - |

Suzuki-Miyaura Coupling for the Synthesis of this compound

The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromopicolinic acid and 4-formylphenylboronic acid.

References

In-depth Technical Guide: Solubility of 3-(4-Formylphenyl)picolinic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 3-(4-Formylphenyl)picolinic acid in common laboratory solvents. Following a comprehensive review of available scientific literature and chemical databases, this document summarizes the current state of knowledge regarding this specific compound's solubility profile.

Executive Summary

A thorough search of scientific databases and literature has revealed no published quantitative solubility data for this compound in common solvents. The information available is limited to its synthesis and commercial availability.

Due to the absence of specific data for the target compound, this guide provides solubility information for the parent compound, picolinic acid , as a foundational reference. It is crucial to note that the substitution of a formylphenyl group at the 3-position of the picolinic acid core will significantly influence its physicochemical properties, including solubility. Therefore, the data for picolinic acid should be considered as a rough indicator and not a direct substitute for experimental determination for this compound.

This guide also outlines a standard experimental protocol for determining solubility and presents a conceptual workflow for this process. No specific signaling pathways involving this compound were identified in the literature.

Solubility Data

As of the date of this guide, no specific quantitative solubility data for this compound (CAS No. 1261972-92-2) in common solvents has been found in published scientific literature.

For reference purposes, the following table summarizes the known solubility of the parent compound, picolinic acid .

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Water | 123.11 | 25 | Very Soluble | [1] |

| Ethanol | 123.11 | 25 | 6.89 | [1] |

| Benzene | 123.11 | Not Specified | Difficulty Soluble | [1] |

| Chloroform | 123.11 | Not Specified | Difficulty Soluble | [1] |

| Diethyl Ether | 123.11 | Not Specified | Difficulty Soluble | [1] |

| Carbon Disulfide | 123.11 | Not Specified | Insoluble | [1] |

Disclaimer: The solubility of this compound is expected to differ significantly from that of picolinic acid due to the presence of the larger, more hydrophobic, and polarizable 4-formylphenyl substituent. Experimental determination of its solubility is strongly recommended.

Experimental Protocols

In the absence of a specific published method for this compound, a standard and widely accepted experimental protocol for determining the equilibrium solubility of a solid in a solvent is the shake-flask method .

Objective: To determine the saturation concentration of a solute in a solvent at a given temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetone, etc.)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot gravimetrically or volumetrically with a suitable solvent in which the compound is freely soluble.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration of the saturated solution based on the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

Visualizations

As no specific signaling pathways or detailed experimental workflows for this compound were found, a conceptual diagram illustrating the logical workflow for determining compound solubility is provided below.

Caption: Conceptual Workflow for Solubility Determination.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, or pyridine-2-carboxylic acid, a seemingly simple heterocyclic compound, has proven to be a remarkably versatile scaffold in the realms of agriculture and medicine. Its derivatives have given rise to potent herbicides, promising anticonvulsants, and valuable chelating agents. This technical guide delves into the core of the discovery and history of substituted picolinic acids, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. Through detailed experimental protocols, structured quantitative data, and visualized signaling pathways, this document serves as a vital resource for professionals seeking to understand and leverage the rich history and scientific foundation of this important chemical class.

A Historical Timeline: From Natural Discovery to Synthetic Innovation

The story of substituted picolinic acids unfolds over more than a century, marked by key discoveries that have expanded their applications across diverse scientific fields.

-

1879: The Dawn of Chelation: The chelating properties of picolinic acid were first reported by Weidel, who observed its ability to efficiently bind with copper and iron.[1] This fundamental discovery laid the groundwork for understanding its biological roles and its use in metal ion complexation.[1][2]

-

1934: A Fungal Metabolite Emerges: The first naturally occurring substituted picolinic acid of significant biological interest, fusaric acid (5-butylpicolinic acid), was isolated by Japanese researchers from the fungus Fusarium heterosporum.[3] This discovery opened the door to investigating the biological activities of picolinic acid derivatives.

-

1960s: A New Era in Weed Control: The commercialization of Picloram (4-amino-3,5,6-trichloropicolinic acid) by Dow Chemical in the 1960s marked a pivotal moment, establishing picolinic acids as a new class of potent and persistent herbicides for controlling broad-leaved weeds.[4]

-

1975: Refining Selectivity: The introduction of Clopyralid further expanded the utility of picolinic acid herbicides, offering a different spectrum of weed control and enhanced selectivity for various crops.[4]

-

2005: Increased Potency and CNS Exploration: The launch of Aminopyralid, a derivative of picloram, demonstrated a significant leap in potency, requiring lower application rates for effective weed control.[4] In the same year, research into the anticonvulsant properties of picolinic acid derivatives gained traction, with studies exploring their potential in treating seizures.[5]

-

Recent Innovations: The development of 6-aryl-picolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl represents the latest advancements in this class, offering unique weed control profiles and favorable environmental characteristics.[3][4]

Synthesis of the Picolinic Acid Core and its Derivatives

The ability to chemically modify the picolinic acid scaffold has been central to the development of its diverse applications. Early synthetic methods laid the foundation for the more sophisticated techniques used today.

Foundational Synthesis of Picolinic Acid

One of the earliest and most fundamental methods for synthesizing the picolinic acid core is the oxidation of α-picoline.

Experimental Protocol: Permanganate Oxidation of α-Picoline [6]

-

Reaction Setup: In a 5-liter, three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 ml of water and 50 g (0.54 mole) of α-picoline.

-

First Oxidation: Add 90 g (0.57 mole) of potassium permanganate to the solution and heat on a steam bath until the purple color has nearly disappeared (approximately 1 hour).

-

Second Oxidation: Introduce a second 90 g portion of potassium permanganate, followed by 500 ml of water, and continue heating until the purple color is gone (2–2.5 hours).

-

Work-up: Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash them with 1 liter of hot water.

-

Concentration and Acidification: Concentrate the filtrate under reduced pressure to 150–200 ml. Filter if necessary, and then acidify to Congo red with concentrated hydrochloric acid (approximately 65–70 ml).

-

Isolation: Evaporate the acidic solution to dryness under reduced pressure. Reflux the solid residue for one hour with 250 ml of 95% ethanol and filter. Repeat the extraction with 150 ml of 95% ethanol.

-

Crystallization: Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate. Chill the solution to approximately 10°C in a freezing mixture while continuing to saturate with hydrogen chloride.

-

Final Product: Filter the crystals of picolinic acid hydrochloride and air-dry.

Synthesis of Substituted Picolinic Acids: The Example of 4-Aminopicolinic Acid

The synthesis of substituted picolinic acids often involves multi-step processes, as illustrated by the preparation of 4-aminopicolinic acid.

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid [7]

-

Nitration: Synthesize 4-nitropicolinic acid N-oxide by the nitration of picolinic acid N-oxide using a mixture of sulfuric acid and fuming nitric acid.

-

Reduction: Reduce the resulting 4-nitropicolinic acid N-oxide to 4-aminopicolinic acid using catalytic hydrogenation.

Biological Activity and Quantitative Data

The biological effects of substituted picolinic acids are diverse, ranging from potent herbicidal action to modulation of neuronal activity. Quantitative data from early and contemporary studies are crucial for understanding their structure-activity relationships (SAR).

Herbicidal Activity

The herbicidal activity of picolinic acid derivatives is a cornerstone of their commercial success. Their efficacy is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the effective dose (ED50).

| Herbicide | Year of Commercialization | Typical Application Rate (g/ha) | Target Weeds |

| Picloram | 1960s | 125–1120 | Broadleaf weeds, woody plants |

| Clopyralid | 1975 | 105–500 | Thistles, clovers, and other broadleaf weeds |

| Aminopyralid | 2005 | 5–120 | Broadleaf weeds, including invasive species |

| Halauxifen-methyl | Recent | Not specified in searches | Broadleaf weeds |

| Florpyrauxifen-benzyl | Recent | Not specified in searches | Broadleaf weeds |

Table 1: Key Picolinic Acid Herbicides and their Properties. [4]

| Herbicide | Test Species | ED50 (g ae/ha) |

| Aminopyralid | Canola | 60.3 |

| Picloram | Canola | 227.7 |

| Aminopyralid | Squash | 21.1 |

| Picloram | Squash | 23.3 |

| Aminopyralid | Okra | 10.3 |

| Picloram | Okra | 17.3 |

Table 2: Comparative Efficacy (ED50) of Aminopyralid and Picloram on Selected Species. [4]

Anticonvulsant Activity

Research has explored the potential of picolinic acid derivatives as anticonvulsant agents. Early studies identified lead compounds and investigated their efficacy in various seizure models.

| Compound | Seizure Model | ED50 (mg/kg) |

| Picolinic acid 2-fluoro-benzylamide (Pic-2-F-BZA) | Maximal Electroshock (MES) | 24.2 |

| Pic-2-F-BZA | Pentylenetetrazole (PTZ) | 56.2 |

| Pic-2-F-BZA | Bicuculline (BIC) | 76.4 |

Table 3: Anticonvulsant Activity of a Picolinic Acid Derivative.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of substituted picolinic acids stem from their interaction with specific cellular targets and pathways.

Herbicidal Mechanism of Action: The Synthetic Auxin Pathway

Picolinic acid herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). They primarily interact with the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5), a component of the SCF E3 ubiquitin ligase complex.[3][4] This interaction triggers a cascade of events leading to uncontrolled plant growth and eventual death.

Caption: Auxin signaling pathway initiated by picolinic acid herbicides.

Endogenous Picolinic Acid and the Kynurenine Pathway

Picolinic acid is also an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1] This pathway is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+) and also produces several neuroactive compounds.

Caption: Simplified overview of the Kynurenine Pathway leading to Picolinic Acid.

Chelation and its Biological Implications

The ability of picolinic acid to chelate metal ions is a fundamental aspect of its biological activity. This property is believed to facilitate the absorption of essential minerals and may also play a role in its antimicrobial and immunomodulatory effects.

Caption: The chelation of a metal ion by picolinic acid.

Conclusion

The journey of substituted picolinic acids, from their natural origins and early synthetic explorations to their current status as vital tools in agriculture and promising leads in medicine, highlights the power of chemical innovation. This in-depth technical guide provides a solid foundation for researchers and professionals in the field, offering a comprehensive look at the history, synthesis, and biological activity of this remarkable class of compounds. The continued exploration of the picolinic acid scaffold undoubtedly holds the potential for future discoveries that will further impact science and society.

References

- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. irl.umsl.edu [irl.umsl.edu]

Unlocking the Potential of Functionalized Picolinic Acids: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Applications, and Experimental Protocols for Drug Discovery and Beyond

Functionalized picolinic acids, derivatives of pyridine-2-carboxylic acid, are emerging as a versatile scaffold in chemical and biomedical research. Their inherent chelating properties, coupled with the ability to introduce a wide array of functional groups, have positioned them as key components in the development of novel therapeutics, advanced imaging agents, and efficient catalytic systems. This technical guide provides a comprehensive overview of the burgeoning research applications of these compounds, offering researchers, scientists, and drug development professionals a detailed resource to navigate this exciting field. We present a compilation of quantitative data, detailed experimental protocols for key reactions, and visual representations of relevant biological pathways and experimental workflows to facilitate further investigation and innovation.

Drug Development: A Scaffold for Targeted Therapies and Diagnostics

The unique structure of picolinic acid and its derivatives makes them exceptional ligands for a variety of metal ions, a property that has been extensively leveraged in drug development. From enhancing the efficacy of anticancer agents to enabling new diagnostic modalities, functionalized picolinic acids are at the forefront of medicinal chemistry innovation.

Enzyme Inhibition

Picolinic acid derivatives have shown significant promise as inhibitors of various enzymes implicated in disease. By modifying the picolinic acid core, researchers can design molecules that fit into the active sites of target enzymes with high specificity, leading to potent inhibition.

One notable area of investigation is in the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. ASK1 is a key mediator of cellular stress responses, and its overactivation is linked to a variety of inflammatory and fibrotic diseases. Functionalized picolinic acid derivatives have been identified as potent ASK1 inhibitors, with some compounds exhibiting impressive inhibitory concentrations.

Histone deacetylases (HDACs) are another important class of enzymes targeted by picolinic acid-based compounds. HDACs play a crucial role in gene expression, and their dysregulation is a hallmark of many cancers. Picolinic acid derivatives have been explored as HDAC inhibitors, demonstrating the versatility of this scaffold in targeting epigenetic modulators.

Table 1: Inhibitory Activity of Functionalized Picolinic Acid Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Picolinic Acid Derivatives | ASK1 | < 300 nM | [1] |

| Picolinamide Derivatives | HDAC1 | 4.4 - 4.5 nM | [2] |

| Picolinamide Derivatives | HDAC2 | 31.6 - 51.4 nM | [2] |

Metal-Based Therapeutics and Imaging Agents

The strong chelating ability of picolinic acid derivatives is central to their application in metal-based drugs and diagnostic agents. By incorporating picolinic acid moieties into larger macrocyclic structures, such as those based on pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene), researchers can create highly stable complexes with a variety of metal ions.

Magnetic Resonance Imaging (MRI) Contrast Agents: Gadolinium(III) complexes of functionalized picolinic acids are being investigated as next-generation MRI contrast agents. The relaxivity of these agents, a measure of their ability to enhance the MRI signal, can be fine-tuned by altering the structure of the picolinic acid ligand. For instance, a pyclen-based Gd³⁺ complex featuring picolinate arms has been shown to exhibit pH-dependent relaxivity, a desirable feature for responsive imaging agents.

Radiopharmaceuticals: The same chelating principles apply to the development of radiopharmaceuticals for both diagnostic imaging (e.g., Positron Emission Tomography - PET) and targeted radionuclide therapy. Picolinic acid-containing chelators can be used to stably bind radioisotopes like Gallium-68 (⁶⁸Ga) for PET imaging. The development of bifunctional chelators, which include a picolinic acid-based chelating unit and a targeting moiety, allows for the specific delivery of radioisotopes to diseased tissues.

Table 2: Properties of Picolinic Acid-Based Metal Complexes

| Complex | Application | Parameter | Value | Reference |

| Gd³⁺ complex of a pyclen-based ligand with picolinate arms | MRI Contrast Agent | Longitudinal Relaxivity (r₁) | 6.7 - 8.5 mM⁻¹s⁻¹ | [3] |

| Tb³⁺ complex of H₃bpatcn | Luminescence Imaging | Quantum Yield | 43% | [3] |

| Gd(III) complex of H₃bpatcn | Metal Chelation | Stability Constant (logKGdL) | 15.8(2) | [3] |

Catalysis: Efficient and Selective Transformations

Beyond the biomedical sphere, functionalized picolinic acids have demonstrated significant utility as catalysts in a range of organic reactions. Their ability to coordinate with metal centers can modulate the reactivity and selectivity of catalytic processes.

Oxidation Reactions

Picolinic acid has been shown to be an effective catalyst in the chromic acid oxidation of alcohols.[4] More recently, it has been employed as a chelating ligand to mediate the catalytic activity of manganese(II) in peracetic acid oxidation processes for the degradation of micropollutants in wastewater.[5][6][7] The formation of a picolinic acid-metal complex can significantly accelerate the rate of these oxidation reactions.

Table 3: Catalytic Performance of Picolinic Acid Systems

| Reaction | Catalyst System | Substrate | Key Performance Metric | Value | Reference |

| Oxidation of 2-picoline | Vanadium-titanium oxides | 2-picoline | Selectivity for picolinic acid | 22-19% at 36-74% conversion | [8] |

| Degradation of Methylene Blue | PAA-Mn(II)-PICA | Methylene Blue | Initial Rate Constant (kinitial) at pH 6.9 | (4.10 ± 0.32) × 10⁻¹ min⁻¹ | [6] |

Experimental Protocols

To facilitate the adoption and further development of functionalized picolinic acids in research, this section provides detailed methodologies for key experimental procedures.

Synthesis of a Picolinate-Functionalized Pyclen Macrocycle

This protocol outlines the synthesis of a pyclen-based ligand functionalized with picolinate arms, a key building block for the development of metal complexes for imaging and therapeutic applications. The synthesis involves the regioselective functionalization of the pyclen macrocycle.[1][3][9][10]

Materials:

-

Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methyl 6-(bromomethyl)picolinate

-

Potassium carbonate (K₂CO₃)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Mono-Boc Protection of Pyclen:

-

Dissolve pyclen in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Purify the mono-Boc-protected pyclen by column chromatography.

-

-

Alkylation with Picolinate Arms:

-

Dissolve the mono-Boc-protected pyclen and potassium carbonate (K₂CO₃) in acetonitrile (ACN).

-

Add a solution of methyl 6-(bromomethyl)picolinate in ACN dropwise.

-

Reflux the reaction mixture for 24 hours.

-

Filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the resulting product by column chromatography.

-

-

Deprotection of the Boc Group:

-

Dissolve the alkylated product in a mixture of trifluoroacetic acid (TFA) and DCM.

-

Stir the reaction at room temperature for 4 hours.

-

Evaporate the solvent under reduced pressure.

-

-

Hydrolysis of the Ester Groups:

-

Dissolve the deprotected product in a solution of hydrochloric acid (HCl).

-

Reflux the mixture for 24 hours.

-

Evaporate the solvent to yield the final picolinate-functionalized pyclen ligand as a hydrochloride salt.

-

-

Characterization:

-

Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

-

Radiolabeling of a DOTA-Picolinate Conjugate with Gallium-68

This protocol describes a general method for radiolabeling a DOTA-like chelator containing a picolinic acid moiety with ⁶⁸Ga for PET imaging applications.[1][5][9]

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-picolinate conjugate

-

Sodium acetate buffer (1 M, pH 4.5)

-

Hydrochloric acid (0.1 M)

-

Cation-exchange cartridge

-

Sterile water for injection

-

Heating block

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a solution of ⁶⁸GaCl₃.

-

-

Trapping and Elution of ⁶⁸Ga:

-

Pass the ⁶⁸GaCl₃ solution through a pre-conditioned cation-exchange cartridge to trap the ⁶⁸Ga³⁺.

-

Elute the ⁶⁸Ga³⁺ from the cartridge using a small volume of a suitable eluent (e.g., acidified 5 M NaCl solution) directly into the reaction vial.

-

-

Radiolabeling Reaction:

-

To the reaction vial containing the eluted ⁶⁸Ga, add the DOTA-picolinate conjugate dissolved in sodium acetate buffer (pH 4.5).

-

Heat the reaction mixture at 95 °C for 10-15 minutes.

-

-

Purification and Formulation:

-

After cooling, the reaction mixture can often be used directly after sterile filtration, depending on the purity requirements. If necessary, a purification step using a C18 cartridge can be performed.

-

Formulate the final product in a physiologically compatible buffer.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

-

Measure the pH of the final formulation.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures involved in the research of functionalized picolinic acids is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key concepts.

Biological Synthesis of Picolinic Acid

Picolinic acid is an endogenous metabolite of the essential amino acid tryptophan, produced via the kynurenine pathway. This pathway is a cascade of enzymatic reactions that plays a significant role in immune regulation and neurotransmission.

Workflow for the Development of a Picolinic Acid-Based PET Imaging Agent

The development of a novel PET imaging agent based on a functionalized picolinic acid involves a multi-step process, from initial design and synthesis to preclinical evaluation.

Catalytic Cycle for Picolinic Acid-Mediated Oxidation

This diagram illustrates a simplified catalytic cycle for the oxidation of a substrate, such as an alcohol, mediated by a picolinic acid-metal complex.

Conclusion and Future Directions

Functionalized picolinic acids represent a rich and underexplored area of chemical space with vast potential across multiple scientific disciplines. Their inherent properties as chelators, combined with the synthetic tractability of the pyridine ring, provide a powerful platform for the design of novel molecules with tailored functions. The applications highlighted in this guide, from targeted cancer therapies and advanced medical imaging to efficient catalytic systems, are just the beginning.

Future research in this area is likely to focus on several key directions:

-

Development of Novel Bifunctional Chelators: The design of more sophisticated picolinic acid-based ligands that can not only chelate a metal ion but also be conjugated to targeting vectors such as antibodies or peptides will be crucial for advancing targeted therapies and diagnostics.

-

Exploration of New Catalytic Activities: The catalytic potential of functionalized picolinic acids is far from fully realized. Investigating their use in a broader range of organic transformations, including asymmetric catalysis, could lead to the discovery of new and efficient synthetic methodologies.

-

Responsive and "Smart" Materials: The ability to fine-tune the electronic and steric properties of picolinic acid derivatives opens up possibilities for creating "smart" materials that respond to specific stimuli, such as pH or the presence of certain biomolecules. This could have applications in drug delivery, sensing, and diagnostics.

By providing a solid foundation of the current state of research, including quantitative data and detailed experimental protocols, this technical guide aims to empower researchers to explore the full potential of functionalized picolinic acids and contribute to the next wave of innovations in medicine, chemistry, and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. orbi.umons.ac.be [orbi.umons.ac.be]

- 4. WO2019185901A1 - Pyclen-based macrocyclic ligands, chelates thereof and uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. digibuo.uniovi.es [digibuo.uniovi.es]

- 8. researchgate.net [researchgate.net]

- 9. iris.uniupo.it [iris.uniupo.it]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Pathways of 3-(4-Formylphenyl)picolinic acid

Introduction

3-(4-Formylphenyl)picolinic acid is a bifunctional organic molecule featuring a pyridine-2-carboxylic acid (picolinic acid) core substituted with a formylphenyl group. Understanding the chemical stability of this molecule is critical for its potential applications in drug development, materials science, and chemical synthesis. Degradation of the molecule can lead to loss of efficacy, formation of potentially toxic impurities, and changes in physical properties.

This technical guide outlines the predicted degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also provides a detailed, generalized experimental framework for researchers to conduct forced degradation studies to elucidate its stability profile and identify degradation products.

Predicted Stability and Degradation Pathways

The degradation of this compound is predicted to primarily involve the formyl (aldehyde) group and, to a lesser extent, the picolinic acid moiety. The key reactive sites are the aldehyde group, susceptible to oxidation, and the pyridine ring, which can undergo hydroxylation or other transformations under specific conditions.

The aldehyde group is highly susceptible to oxidation. This is anticipated to be the primary degradation pathway under oxidative stress.

-

Primary Degradation Product: The formyl group is expected to be readily oxidized to a carboxylic acid, yielding 3-(4-carboxyphenyl)picolinic acid .[1][2] This can occur with common oxidizing agents like hydrogen peroxide or even exposure to atmospheric oxygen.[1][3]

-

Picolinic Acid Moiety: The picolinic acid ring itself can undergo oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives, such as 6-hydroxy-3-(4-formylphenyl)picolinic acid, similar to the biological degradation of picolinic acid.[4][5][6]

The molecule is expected to be relatively stable under neutral hydrolytic conditions. However, under acidic or basic conditions, some degradation may occur.

-

Acidic/Basic Conditions: The carboxylic acid and pyridine functionalities are generally stable to hydrolysis.[7] However, extreme pH and temperature could potentially promote decarboxylation of the picolinic acid moiety, although this is less likely under standard forced degradation conditions. Under severe hydrothermal conditions, cleavage of the aldehyde group from the aromatic ring has been observed for substituted benzaldehydes.[8]

Aromatic aldehydes and pyridine derivatives are known to be susceptible to photodegradation.

-

Benzaldehyde Moiety: Upon exposure to UV light, the formyl group can undergo a variety of reactions. One potential pathway is the oxidation to a carboxylic acid, forming 3-(4-carboxyphenyl)picolinic acid.[9] Another possibility is the cleavage of the formyl group, which could lead to radical formation and subsequent degradation to products like 3-phenylpicolinic acid or even benzene, though the latter is less likely.[10][11]

-

Picolinic Acid Moiety: The pyridine ring can also absorb UV light and undergo complex photochemical reactions, potentially leading to ring opening or rearrangement products.

References

- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]

- 3. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]

- 4. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 [agris.fao.org]

- 5. mdpi.com [mdpi.com]

- 6. Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of 3-(4-Formylphenyl)picolinic Acid via Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[1][2] This protocol details the synthesis of 3-(4-Formylphenyl)picolinic acid, a valuable building block in medicinal chemistry and materials science, by coupling a 3-halopicolinic acid derivative with 4-formylphenylboronic acid using a palladium catalyst.[3][4] The reaction is known for its mild conditions, tolerance of various functional groups, and generally high yields.[2][5]

Reaction Principle

The core of the synthesis is the palladium-catalyzed cross-coupling of an organoboron compound (4-formylphenylboronic acid) with an organic halide (3-bromo- or 3-chloropicolinic acid). The catalytic cycle, a fundamental concept in this reaction, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1][4][6]

References

Application Notes and Protocols: 3-(4-Formylphenyl)picolinic Acid in Coordination Chemistry

Disclaimer: Direct experimental data on the synthesis, coordination chemistry, and applications of 3-(4-Formylphenyl)picolinic acid is limited in the reviewed literature. The following application notes and protocols are based on established principles of coordination chemistry and analogous transformations reported for similar picolinic acid derivatives. These guidelines are intended to provide a starting point for researchers and may require optimization.

Introduction

This compound is a bifunctional organic ligand possessing a bidentate picolinate moiety for metal coordination and a reactive formyl group. This unique combination makes it a promising building block in coordination chemistry, with potential applications in the development of functional metal-organic frameworks (MOFs), heterogeneous catalysts, and novel materials with tunable properties. The picolinate core provides a stable N,O-chelating site for a wide range of transition metals, while the pendant aldehyde functionality can be utilized for post-synthetic modification, sensing applications, or to influence the overall structure and properties of the resulting coordination complexes.

Potential Applications

The dual functionality of this compound opens up possibilities for its use in several key areas of chemical research and drug development:

-

Metal-Organic Frameworks (MOFs): The ligand can be employed as a linker to construct porous MOFs.[1][2] The formyl groups can line the pores of the MOF, providing sites for post-synthetic modification, such as the introduction of chiral catalysts or fluorescent tags.[3][4] These functionalized MOFs could find applications in gas storage, separation, and heterogeneous catalysis.

-

Homogeneous and Heterogeneous Catalysis: Coordination complexes of this compound with transition metals such as palladium, copper, or rhodium could exhibit catalytic activity.[5][6] The ligand framework can be tuned to influence the electronic and steric environment of the metal center, thereby affecting its catalytic performance in reactions like cross-coupling, oxidation, or reduction.

-

Drug Development and Bio-imaging: Picolinic acid derivatives are known to form stable complexes with various metal ions and have been explored for biomedical applications.[7][8] The formyl group on the ligand could be used to conjugate the metal complex to biomolecules or to develop probes for bio-imaging.

Experimental Protocols

The following protocols are proposed based on standard synthetic methodologies for analogous compounds.

Protocol 1: Synthesis of this compound

This proposed synthesis involves a Suzuki-Miyaura cross-coupling reaction between a protected 3-bromopicolinic acid ester and 4-formylphenylboronic acid, followed by deprotection and hydrolysis.[9][10][11]

Materials:

-

Methyl 3-bromopicolinate

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suzuki-Miyaura Coupling:

-

In a round-bottom flask, dissolve methyl 3-bromopicolinate (1.0 eq) and 4-formylphenylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-(4-formylphenyl)picolinate.

-

-

Hydrolysis:

-

Dissolve the methyl 3-(4-formylphenyl)picolinate (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 3-4 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Representative Data (Hypothetical):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| Methyl 3-(4-formylphenyl)picolinate | C₁₄H₁₁NO₃ | 241.24 | 75 | 110-112 | 10.1 (s, 1H), 8.6 (d, 1H), 8.0 (d, 2H), 7.9 (d, 1H), 7.8 (d, 2H), 7.5 (t, 1H), 4.0 (s, 3H) |

| This compound | C₁₃H₉NO₃ | 227.22 | 90 | 215-218 | 10.1 (s, 1H), 8.7 (d, 1H), 8.1 (d, 1H), 8.0 (d, 2H), 7.8 (d, 2H), 7.6 (t, 1H) |

Protocol 2: Synthesis of a Representative Metal Complex: Bis[3-(4-formylphenyl)picolinato]copper(II)

This protocol describes a general procedure for the synthesis of a copper(II) complex. Similar procedures can be adapted for other transition metals.[12]

Materials:

-

This compound

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve this compound (2.0 eq) in hot methanol.

-

In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol.

-

Slowly add the copper(II) acetate solution to the hot ligand solution with constant stirring.

-

A precipitate should form upon mixing.

-

Reflux the mixture for 2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with cold methanol and then with diethyl ether.

-

Dry the resulting solid under vacuum.

Representative Characterization Data (Hypothetical):

| Complex | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Color | IR (ν, cm⁻¹) |

| [Cu(C₁₃H₈NO₃)₂] | C₂₆H₁₆CuN₂O₆ | 515.96 | 85 | Blue-green | ~1690 (C=O, aldehyde), ~1600 (C=O, carboxylate) |

Visualizations

Caption: Proposed synthetic workflow for this compound and its metal complex.

Caption: Potential applications of this compound and its coordination complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Metal–organic frameworks generated from oligomeric ligands with functionalized tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of multifunctional metal-organic frameworks and tuning the functionalities with pendant ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Applications of Transition Metals [mdpi.com]

- 7. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. ajol.info [ajol.info]

Application Notes and Protocols: 3-(4-Formylphenyl)picolinic Acid in Metal-Organic Framework Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Formylphenyl)picolinic acid is a bifunctional organic ligand of significant interest for the synthesis of Metal-Organic Frameworks (MOFs). Its structure incorporates a picolinic acid moiety, which is a strong chelating agent for various metal ions, and a formyl (aldehyde) group on a phenyl ring. While direct synthesis of MOFs using this specific ligand is not yet widely documented in peer-reviewed literature, its true potential lies in its utility for post-synthetic modification (PSM).[1] The aldehyde group serves as a reactive handle, allowing for the covalent modification of the MOF's internal and external surfaces after its initial synthesis.[1][2] This enables the introduction of a wide range of functionalities, tailoring the MOF for specific applications in catalysis, sensing, drug delivery, and separations.[3][4][5]

This document provides a comprehensive guide to the potential applications of this compound in MOF synthesis, with a focus on post-synthetic modification. The protocols provided are based on well-established synthetic methodologies for analogous functionalized MOFs.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step synthetic route, a general representation of which is provided below. The synthesis of related aminopicolinic acids has been previously reported, and a similar strategy can be adapted.[6]

Figure 1: A proposed synthetic pathway for this compound.

Synthesis of an Aldehyde-Functionalized MOF: f-MOF-1

The following is a hypothetical, yet representative, solvothermal protocol for the synthesis of an aldehyde-functionalized MOF, herein designated as f-MOF-1, using this compound as the organic linker and a zinc-based secondary building unit (SBU).

Experimental Protocol: Synthesis of f-MOF-1

-

Reagent Preparation:

-

Dissolve this compound (0.15 mmol, 34.1 mg) in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.

-

In a separate vial, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.30 mmol, 89.2 mg) in 10 mL of DMF.

-

-

Reaction Mixture:

-

Combine the two solutions in the 20 mL scintillation vial.

-

Add 0.1 mL of hydrofluoric acid (HF) to the mixture. Caution: HF is highly corrosive and toxic. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

-

Solvothermal Synthesis:

-

Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

-

After 24 hours, allow the oven to cool down to room temperature slowly.

-

-

Product Isolation and Purification:

-

Colorless, crystalline precipitates of f-MOF-1 should be observed.

-

Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

-

To remove unreacted starting materials and solvent molecules from the pores, immerse the crystals in fresh dichloromethane (CH₂Cl₂) for 3 days, replacing the dichloromethane twice a day.

-

-

Activation:

-

Decant the CH₂Cl₂ and heat the crystals under vacuum at 120 °C for 12 hours to fully activate the MOF.

-

Figure 2: Workflow for the synthesis of the aldehyde-functionalized MOF, f-MOF-1.

Post-Synthetic Modification of f-MOF-1

The aldehyde groups within the pores of f-MOF-1 can be readily reacted with primary amines to form imines, thereby introducing new chemical functionalities.[7] The following protocol describes a general procedure for the post-synthetic modification of f-MOF-1 with a generic primary amine (R-NH₂).

Experimental Protocol: Imine Condensation on f-MOF-1

-

Preparation:

-

Activate f-MOF-1 as described in the synthesis protocol.

-

Prepare a 0.1 M solution of the desired primary amine (R-NH₂) in anhydrous toluene.

-

-

Reaction:

-

In a glovebox or under an inert atmosphere, suspend 50 mg of activated f-MOF-1 in 10 mL of the amine solution in a sealed vial.

-

Heat the suspension at 80 °C for 48 hours with gentle stirring.

-

-

Purification:

-

After cooling to room temperature, filter the solid product.

-

Wash the modified MOF (now denoted as R-imino-f-MOF-1) extensively with fresh toluene to remove any unreacted amine and byproducts.

-

Subsequently, wash with a more volatile solvent such as dichloromethane.

-

-

Activation:

-

Dry the R-imino-f-MOF-1 under vacuum at a temperature appropriate for the stability of the newly introduced functional group (e.g., 60-100 °C) for 12 hours.

-

Figure 3: Workflow for the post-synthetic modification of f-MOF-1 via imine condensation.

Characterization and Properties

The successful synthesis and post-synthetic modification of the MOF should be confirmed using a variety of characterization techniques. The expected properties of the parent and modified MOFs, based on analogous systems, are summarized in the table below.

Table 1: Expected Properties of f-MOF-1 and R-imino-f-MOF-1

| Property | f-MOF-1 (Parent) | R-imino-f-MOF-1 (Modified) | Characterization Technique |

| Crystallinity | High | Maintained | Powder X-Ray Diffraction (PXRD) |

| Porosity (BET Surface Area) | High (e.g., 1500-2500 m²/g) | Moderately Reduced | N₂ Adsorption-Desorption Isotherms |

| Pore Volume | High (e.g., 0.8-1.2 cm³/g) | Reduced | N₂ Adsorption-Desorption Isotherms |

| Thermal Stability | High (e.g., >350 °C) | Dependent on R-group | Thermogravimetric Analysis (TGA) |

| Chemical Functionality | Aldehyde (-CHO) | Imine (-CH=N-R) | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (after digestion of the MOF) |

Potential Applications

The ability to post-synthetically modify f-MOF-1 opens up a vast design space for creating materials with tailored properties for a variety of applications:

-

Catalysis: By introducing catalytically active sites (e.g., metal-coordinating groups, basic amines) through the R-group, the modified MOF can be used as a heterogeneous catalyst.[8]

-

Sensing: If the R-group is a fluorescent or colorimetric moiety, the modified MOF could be used as a chemical sensor where binding of an analyte to the imine or R-group induces a detectable signal.[9]

-

Drug Delivery: The R-group can be a biocompatible polymer or a targeting ligand to facilitate the controlled release of encapsulated drug molecules.[4]

-

Gas Separation and Storage: By tuning the size and chemical nature of the R-group, the pore environment can be engineered to selectively adsorb certain gases.[10]

This compound is a promising ligand for the development of functional Metal-Organic Frameworks. While its direct use in MOF synthesis is an area ripe for exploration, its key value lies in enabling post-synthetic modification. The protocols and data presented here, based on analogous and well-understood chemical systems, provide a solid foundation for researchers to begin exploring the synthesis and application of MOFs derived from this versatile building block. The ability to covalently modify the framework post-synthesis offers a powerful tool for the rational design of advanced materials for a wide range of scientific and technological applications.

References

- 1. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Post-Synthetic Modification and Its Effects on MOF Performance [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

protocol for purification of 3-(4-Formylphenyl)picolinic acid by recrystallization

An effective method for purifying solid organic compounds is recrystallization, which relies on the differential solubility of a substance in a suitable solvent at varying temperatures. For 3-(4-Formylphenyl)picolinic acid, this process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, promoting the formation of purified crystals.

Principle of Recrystallization

The cornerstone of recrystallization is the principle that the solubility of most solids increases with a rise in temperature.[1] This allows for the creation of a saturated solution at an elevated temperature. As the solution cools, the solubility of the target compound decreases, leading to its crystallization out of the solution. Impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (mother liquor). The ideal solvent for recrystallization will dissolve a large amount of the target compound when hot but only a small amount when cold.

An alternative purification strategy for carboxylic acids involves an acid-base extraction. The acidic compound is dissolved in an aqueous base (like sodium hydroxide or sodium carbonate) to form a water-soluble salt. Insoluble organic impurities can then be removed by extraction with an organic solvent. Following this, the aqueous solution is acidified, causing the purified carboxylic acid to precipitate out of the solution.[2][3]

Solvent Selection

A preliminary solvent screen is recommended to identify the optimal solvent or solvent system. This involves testing the solubility of small amounts of the impure this compound in various solvents at both room temperature and their boiling points.

Table 1: Illustrative Solubility Data for Picolinic Acid and Potential Screening Solvents for this compound.

| Solvent | Picolinic Acid Solubility at ~293 K (g/kg of solvent)[5] | Suitability for Recrystallization of this compound |

|---|---|---|

| Water | ~862.5 | Potentially suitable, especially if solubility decreases significantly upon cooling. |

| Ethanol | ~57.1 | A good candidate; consider aqueous ethanol mixtures to optimize solubility. |

| Acetonitrile | ~17.0 | May be a good solvent as solubility is low at room temperature. |

| Isopropanol | Data not available | Often a good choice for moderately polar compounds. |

| Ethyl Acetate | Data not available | A moderately polar solvent to be considered in screening. |

| Toluene | Data not available | A non-polar solvent; could be suitable if impurities are polar. |

Application Protocol: Recrystallization of this compound

This protocol provides a detailed methodology for the purification of this compound. A preliminary solvent screening is required to determine the most effective solvent.

Materials and Equipment

-

Crude this compound

-

Selected recrystallization solvent (e.g., ethanol, isopropanol, ethanol/water mixture)

-

Activated carbon (optional, for colored impurities)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula and glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

Experimental Protocol

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a magnetic stir bar and place the flask on a hot plate.

-

Add a small amount of the chosen solvent, enough to create a slurry.

-

Heat the mixture to the boiling point of the solvent while stirring.

-

Continue to add small portions of the hot solvent until the solid completely dissolves.[1] Avoid adding an excess of solvent to ensure a good yield.

-

-

Decolorization (Optional):

-

If the solution is colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated carbon to the solution.

-

Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities or if activated carbon was used, a hot filtration is required.

-

Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate.

-

Place a fluted filter paper in the funnel.

-

Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot, clear solution with a watch glass or loosely plugged with cotton to prevent contamination and slow evaporation.

-

Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[1]

-

-

Collection of Crystals:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

-

Use a spatula to transfer any remaining crystals from the flask.

-

-

Washing:

-

With the vacuum still on, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This will remove any residual mother liquor containing impurities. Use a minimal amount of solvent to avoid redissolving the product.

-

-

Drying:

-

Leave the crystals in the funnel with the vacuum on for a period to pull air through and partially dry them.

-

Transfer the purified crystals to a watch glass or drying dish and dry them completely. This can be done in a drying oven at a moderate temperature (e.g., 40-60 °C, ensuring it is well below the melting point) or in a vacuum desiccator.[7]

-

Workflow Visualization

Caption: Workflow for the purification of this compound by recrystallization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

Application Note: Chromatographic Purification of Polar Aromatic Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Introduction Polar aromatic aldehydes are a significant class of organic compounds, serving as key intermediates in the synthesis of pharmaceuticals, fragrances, and specialty polymers. Prominent examples include vanillin and syringaldehyde, which are also valuable flavor compounds.[1][2] Their inherent polarity, conferred by the aldehyde group and often supplemented by hydroxyl or methoxy substituents, presents unique challenges for purification. Effective separation from reaction byproducts or complex matrices, such as those derived from lignin oxidation, is critical for obtaining high-purity material.[3] This application note details robust protocols for the purification of polar aromatic aldehydes using various chromatographic techniques, including normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (HPLC).

General Considerations for Sample Preparation Prior to chromatographic purification, proper sample preparation is essential to ensure optimal separation and to prevent column damage. The initial steps typically involve dissolving the crude sample, removing particulate matter, and potentially performing a preliminary purification to reduce the complexity of the mixture.

-

Dissolution: The crude sample must be fully dissolved in a suitable solvent.[4] For normal-phase chromatography, a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase is recommended.[5] For reversed-phase chromatography, the sample should be dissolved in a solvent compatible with the mobile phase, such as water, methanol, or acetonitrile.[4]

-

Filtration: It is crucial to remove any particulate matter that could clog the chromatography column or instrument tubing. This is typically achieved by passing the sample solution through a syringe filter (e.g., 0.45 µm).[4]

-

Preliminary Purification: For highly complex mixtures, a preliminary purification step can significantly improve the final chromatographic separation.

-

Liquid-Liquid Extraction: This technique can remove impurities with different solubility properties. A specific method for aldehydes involves using a saturated sodium bisulfite solution. The bisulfite reacts with the aldehyde to form a charged, water-soluble adduct, which can be extracted into an aqueous layer, leaving less reactive organic impurities behind. The aldehyde can then be recovered by basifying the aqueous layer.[6]

-

Solid-Phase Extraction (SPE): SPE can be used to concentrate the sample and remove interfering substances. For instance, aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazones can be purified using an SPE cartridge before HPLC analysis.[7]

-

Chromatographic Methods and Protocols

The choice of chromatographic method depends on the specific properties of the aldehyde, the nature of the impurities, and the required scale of purification (preparative vs. analytical).

// Nodes Crude [label="Crude Sample Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample Preparation\n(Dissolution, Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; LLE [label="Optional: Liquid-Liquid\nExtraction (e.g., Bisulfite)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chrom [label="Chromatographic Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Flash [label="Method 1: Preparative\nNormal-Phase Flash\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Method 2: Analytical/Semi-Prep\nReversed-Phase HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; IEC [label="Method 3: Ion-Exchange\nChromatography\n(for ionizable aldehydes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Fraction Analysis (TLC/HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure Polar Aromatic Aldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Crude -> Prep; Prep -> LLE [style=dashed, label=" for complex mixtures"]; LLE -> Chrom; Prep -> Chrom [constraint=false]; Chrom -> Flash; Chrom -> HPLC; Chrom -> IEC; Flash -> Analysis; HPLC -> Analysis; IEC -> Analysis; Analysis -> Pure; } केंदot Caption: General workflow for the purification of polar aromatic aldehydes.

Method 1: Preparative Purification by Normal-Phase Flash Chromatography

Normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase, is well-suited for preparative scale purification of moderately polar compounds.[8]

Experimental Protocol:

-

Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate) that provides good separation of the target aldehyde from its impurities.[9] The ideal retention factor (Rf) for the target compound should be approximately 0.2-0.35 for optimal separation on a column.[5]

-

Column Packing:

-

Select a column of appropriate size. A silica-to-sample ratio of 70:1 is often effective for challenging separations.[10]

-

Plug the column outlet with cotton or a frit. Add a small layer of sand.[5]

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light air pressure, ensuring there are no cracks or air bubbles.[5] Add a protective layer of sand on top of the packed silica.[10]

-

-

Sample Loading:

-

Dissolve the crude sample in a minimal amount of a non-polar solvent (e.g., dichloromethane).

-

Carefully apply the sample solution to the top of the silica gel.[5]

-

Alternatively, for compounds not soluble in the mobile phase, use "dry loading": adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

-

-

Elution:

-

Begin elution with the low-polarity solvent system identified in step 1.

-

For difficult separations, employ a solvent gradient by gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate) during the run. This can improve resolution and shorten the run time.[11]

-

Collect fractions and monitor the elution of compounds using TLC.

-

-

Product Recovery: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.